molecular formula C43H35AsBrNSSn B12721070 Tetraphenylarsonium bromotriphenyl(thiocyanato-N)stannate(1-) CAS No. 159000-27-8

Tetraphenylarsonium bromotriphenyl(thiocyanato-N)stannate(1-)

Cat. No.: B12721070
CAS No.: 159000-27-8
M. Wt: 871.3 g/mol
InChI Key: UZWLJCIJIBDAJI-UHFFFAOYSA-L
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Description

Tetraphenylarsonium bromotriphenyl(thiocyanato-N)stannate(1-) is a complex organometallic compound It consists of a tetraphenylarsonium cation and a bromotriphenyl(thiocyanato-N)stannate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetraphenylarsonium bromotriphenyl(thiocyanato-N)stannate(1-) typically involves a metathetic reaction. One common method involves reacting tetraphenylarsonium chloride with bromotriphenyl(thiocyanato-N)stannate in a suitable solvent such as acetonitrile or ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Tetraphenylarsonium bromotriphenyl(thiocyanato-N)stannate(1-) can undergo various chemical reactions, including:

    Substitution Reactions: The thiocyanato group can be substituted with other ligands under appropriate conditions.

    Oxidation and Reduction Reactions: The stannate center can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and other nucleophiles. These reactions typically occur in polar solvents under mild conditions.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new organometallic complexes with different ligands, while oxidation reactions can lead to higher oxidation states of the stannate center.

Scientific Research Applications

Tetraphenylarsonium bromotriphenyl(thiocyanato-N)stannate(1-) has several applications in scientific research:

Mechanism of Action

The mechanism by which tetraphenylarsonium bromotriphenyl(thiocyanato-N)stannate(1-) exerts its effects involves interactions at the molecular level. The thiocyanato group can participate in coordination chemistry, forming bonds with various metal centers. This can influence the reactivity and stability of the compound. Additionally, the stannate center can undergo redox reactions, which can be harnessed in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetraphenylarsonium bromotriphenyl(thiocyanato-N)stannate(1-) is unique due to the presence of the stannate center and the thiocyanato ligand

Properties

CAS No.

159000-27-8

Molecular Formula

C43H35AsBrNSSn

Molecular Weight

871.3 g/mol

IUPAC Name

benzene;tetraphenylarsanium;tin(4+);bromide;thiocyanate

InChI

InChI=1S/C24H20As.3C6H5.CHNS.BrH.Sn/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;3*1-2-4-6-5-3-1;2-1-3;;/h1-20H;3*1-5H;3H;1H;/q+1;3*-1;;;+4/p-2

InChI Key

UZWLJCIJIBDAJI-UHFFFAOYSA-L

Canonical SMILES

C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C(#N)[S-].[Br-].[Sn+4]

Origin of Product

United States

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